molecular formula C17H18N2O5S B11472041 N'-[(2E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-ylidene]thiophene-2-carbohydrazide

N'-[(2E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-ylidene]thiophene-2-carbohydrazide

Cat. No.: B11472041
M. Wt: 362.4 g/mol
InChI Key: NNEOGKVYQCPCIG-VCHYOVAHSA-N
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Description

N’-[(2E)-1-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propan-2-ylidene]thiophene-2-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiophene ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-1-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propan-2-ylidene]thiophene-2-carbohydrazide typically involves multiple steps. One common method includes the condensation reaction between 6,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde and thiophene-2-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-1-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propan-2-ylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(2E)-1-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propan-2-ylidene]thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-[(2E)-1-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propan-2-ylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2E)-1-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propan-2-ylidene]thiophene-2-carbohydrazide is unique due to its combination of a benzodioxole ring and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds.

Properties

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-ylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C17H18N2O5S/c1-10(18-19-17(20)13-5-4-6-25-13)7-11-8-12-15(24-9-23-12)16(22-3)14(11)21-2/h4-6,8H,7,9H2,1-3H3,(H,19,20)/b18-10+

InChI Key

NNEOGKVYQCPCIG-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/CC2=CC3=C(C(=C2OC)OC)OCO3

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)CC2=CC3=C(C(=C2OC)OC)OCO3

Origin of Product

United States

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